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molecular formula C11H20O4 B8409580 9-Acetoxynonanoic acid

9-Acetoxynonanoic acid

Cat. No. B8409580
M. Wt: 216.27 g/mol
InChI Key: ODWCMLMGGBIKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787671B2

Procedure details

9-Decenyl acetate (100 mg) was dissolved in DMF (10 mL), and OsO4 (0.06 mL, 2.5% in tBuOH) was added and stirred for 5 min. OXONE (1.23 g) was added in one portion and the reaction had a final volume (12 mL). The reaction was stirred at room temperature for 3 hours or until the solution becomes colorless. This usually marks the completion of the reaction which was verified by TLC or GC. Na2SO3 (600 mg) was added, to reduce the remaining Os(VIII), and stirred for an additional hour or until solution became dark brown/black. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (50 mL×3) and brine (50 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain the crude product. 9-Acetoxy nonanoic acid was obtained in 93% yield without the need for further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.06 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]CC=C)(=O)C.OOS([O-])=O.[K+].[O-:21]S([O-])=O.[Na+].[Na+].[CH3:27][CH2:28][O:29][C:30]([CH3:32])=[O:31]>CN(C=O)C.O=[Os](=O)(=O)=O>[C:30]([O:29][CH2:28][CH2:27][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([OH:4])=[O:21])(=[O:31])[CH3:32] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)OCCCCCCCCC=C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0.06 mL
Type
catalyst
Smiles
O=[Os](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 3 hours or until the solution
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the completion of the reaction which
STIRRING
Type
STIRRING
Details
stirred for an additional hour or until solution
EXTRACTION
Type
EXTRACTION
Details
to extract the products and 1N HCl
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the salts
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with 1N HCl (50 mL×3) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude product

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)OCCCCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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